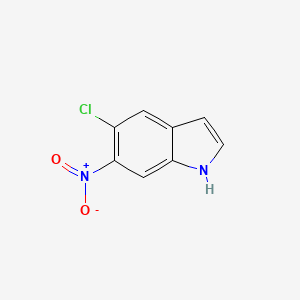

5-chloro-6-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDYYHXXQGUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-chloro-6-nitro-1H-indole from Substituted Anilines

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 5-chloro-6-nitro-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic application of classical and modern indole synthesis methodologies, with a primary focus on routes commencing from appropriately substituted anilines. The core of this guide will be a detailed exposition of the Leimgruber-Batcho indole synthesis, identified as a highly plausible and efficient route. Mechanistic insights, step-by-step experimental protocols, and a comparative analysis with other potential synthetic strategies, including the Fischer and Bartoli indole syntheses, are presented to provide a holistic understanding and practical applicability.

Introduction: The Significance of the 5-chloro-6-nitro-1H-indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1] The specific substitution pattern of 5-chloro-6-nitro-1H-indole presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic candidates. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the indole ring, offering opportunities for diverse functionalization. A thorough understanding of the synthetic routes to this specific scaffold is therefore crucial for advancing drug discovery programs that target this chemical space.

Strategic Synthesis via the Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis stands out as a robust and high-yielding method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process, involving the formation of an enamine followed by reductive cyclization, is particularly well-suited for the synthesis of indoles with electron-withdrawing groups.[3]

Retrosynthetic Analysis and Key Precursor Identification

Our retrosynthetic analysis for 5-chloro-6-nitro-1H-indole via the Leimgruber-Batcho approach identifies 4-chloro-5-nitro-2-methylaniline as the key starting material. This aniline derivative possesses the requisite substitution pattern to yield the target indole upon successful execution of the synthesis.

Caption: Retrosynthetic approach for 5-chloro-6-nitro-1H-indole.

Synthesis of the Key Precursor: 4-chloro-5-nitro-2-methylaniline

The synthesis of 4-chloro-5-nitro-2-methylaniline can be achieved from the commercially available 4-chloro-2-methylaniline. The procedure involves a regioselective nitration.

Experimental Protocol: Synthesis of 4-chloro-5-nitro-2-methylaniline [4]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-methylaniline in a suitable solvent such as tetrahydrofuran. Cool the solution to 0°C in an ice bath.

-

Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-5-nitro-2-methylaniline.

Leimgruber-Batcho Synthesis of 5-chloro-6-nitro-1H-indole

With the key precursor in hand, the two-step Leimgruber-Batcho synthesis can be executed.

Step 1: Enamine Formation

The first step involves the condensation of 4-chloro-2-methyl-5-nitroaniline with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine.[2]

Caption: Enamine formation in the Leimgruber-Batcho synthesis.

Experimental Protocol: Enamine Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methyl-5-nitroaniline in a high-boiling solvent like dimethylformamide (DMF).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

The enamine intermediate is then subjected to reductive cyclization to afford the final indole product. A variety of reducing agents can be employed, with Raney nickel and hydrazine, or palladium on carbon with hydrogen gas being common choices.[1][2]

Caption: Reductive cyclization to form the indole ring.

Experimental Protocol: Reductive Cyclization

-

Reaction Setup: Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran.

-

Reduction: Add the chosen reducing agent (e.g., a catalytic amount of Raney nickel followed by the slow addition of hydrazine hydrate). The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Monitor the disappearance of the intensely colored enamine and the formation of the indole product by TLC.

-

Work-up and Purification: Upon completion, filter the catalyst and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to yield 5-chloro-6-nitro-1H-indole.

Alternative Synthetic Strategies

While the Leimgruber-Batcho synthesis is a highly recommended route, other classical indole syntheses can also be considered.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable method that involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] To synthesize 5-chloro-6-nitro-1H-indole via this route, one would require the corresponding 4-chloro-5-nitrophenylhydrazine .

Proposed Fischer Synthesis Route:

-

Synthesis of 4-chloro-5-nitrophenylhydrazine: This can be prepared from 4-chloro-5-nitroaniline via diazotization followed by reduction of the resulting diazonium salt.

-

Hydrazone Formation: The synthesized hydrazine would then be condensed with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. For an unsubstituted pyrrole ring, glyoxal or a protected form thereof could be used.

-

Cyclization: The resulting hydrazone would be treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization to the indole.[5]

Challenges: The synthesis and handling of substituted hydrazines can be challenging, and the strongly acidic conditions of the Fischer synthesis may not be compatible with the nitro group, potentially leading to side reactions and lower yields.[7]

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents.[8][9][10] To adapt this for 5-chloro-6-nitro-1H-indole, a suitably substituted nitroarene would be required. A plausible starting material would be 1,2-dichloro-3,4-dinitrobenzene .

Proposed Bartoli Synthesis Route:

-

Reaction with Vinyl Grignard: Treatment of 1,2-dichloro-3,4-dinitrobenzene with three equivalents of vinylmagnesium bromide would be the key step.[9] The reaction is typically carried out at low temperatures in THF.

-

Mechanism: The reaction proceeds through a complex mechanism involving the reduction of one nitro group to a nitroso group, followed by addition of the Grignard reagent, a[4][4]-sigmatropic rearrangement, and subsequent cyclization.[9][10]

-

Work-up: An acidic work-up would lead to the aromatization of the newly formed pyrrole ring.

Challenges: The synthesis of the required polysubstituted and highly electrophilic starting material, 1,2-dichloro-3,4-dinitrobenzene, may be complex. Furthermore, the regioselectivity of the Grignard attack on a molecule with two nitro groups and two chloro substituents could be a significant issue. The Bartoli synthesis is also known to be most effective for the synthesis of 7-substituted indoles, and its efficiency for other substitution patterns can vary.[9]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Advantages | Potential Challenges |

| Leimgruber-Batcho | 4-chloro-2-methyl-5-nitroaniline | High yields, mild conditions for cyclization, good tolerance for electron-withdrawing groups.[1][2] | Availability of the substituted o-nitrotoluene precursor.[11] |

| Fischer Indole | 4-chloro-5-nitrophenylhydrazine | Well-established and widely used method.[5] | Harsh acidic conditions, potential for side reactions, synthesis and stability of the hydrazine.[7] |

| Bartoli Indole | 1,2-dichloro-3,4-dinitrobenzene | Direct route to the indole core.[8] | Synthesis of the starting material, potential regioselectivity issues, generally better for 7-substituted indoles.[9] |

Conclusion

For the synthesis of 5-chloro-6-nitro-1H-indole, the Leimgruber-Batcho indole synthesis emerges as the most promising and practical approach for researchers in a drug development setting. Its operational simplicity, high-yield potential, and the compatibility of its reaction conditions with the target molecule's functional groups make it a superior choice over the Fischer and Bartoli syntheses for this specific target. The successful synthesis hinges on the efficient preparation of the key intermediate, 4-chloro-5-nitro-2-methylaniline, for which a reliable synthetic protocol has been outlined. This guide provides the necessary technical details and strategic insights to enable the successful synthesis of this valuable indole derivative.

References

- Bartoli, G., et al. (1989). A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.

-

Bartoli indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Bartoli Indole Synthesis. (n.d.). In SynArchive. Retrieved December 31, 2025, from [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.

-

Bartoli Indole Synthesis. (n.d.). In Online Organic Chemistry Tutor. Retrieved December 31, 2025, from [Link]

-

2,4-Dichloro-5-nitroaniline. (n.d.). In ChemBK. Retrieved December 31, 2025, from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2589.

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). In Quick Company. Retrieved December 31, 2025, from [Link]

-

[Named Reaction #5]: Fischer Indole Synthesis. (2017, February 21). In r/chemistry. Reddit. [Link]

- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2009). Journal of Heterocyclic Chemistry, 46(2), 273-275.

- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (2018).

-

Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (2004).

- We report an efficient and highly regiocontrolled route to prepare a functionalized 7-azaindole derivative—5-bromo-4-chloro-3-nitro-7-azaindole. (2012). Organic Letters, 14(18), 4838-4841.

-

5-chloro-3-nitro-2-phenyl-1H-indole. (2025, May 20). In Chemical Synthesis Database. [Link]

- WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline. (1991).

- Pinder, R. M., & Wibberley, D. G. (1969). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society, 91(21), 5914-5916.

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. (2011).

- A single stage indole process was explored and executed on 100Kg scale for 5-fluoro, 6-chloro, nitro toluene. (2010). TSI Journals.

- 5.1.5. Synthesis of 2-Nitro-4-methylaniline. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Synthesis of 2-nitro-5-chloroaniline. (n.d.). In PrepChem.com. Retrieved December 31, 2025, from [Link]

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-CHLORO-5-NITRO-2-TOLUIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Theoretical properties of 5-chloro-6-nitro-1H-indole

An In-Depth Technical Guide to the Theoretical Properties of 5-Chloro-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of substituents onto the indole scaffold allows for the fine-tuning of its physicochemical and electronic properties, thereby modulating biological activity. This guide provides a comprehensive theoretical analysis of 5-chloro-6-nitro-1H-indole, a halogenated nitroindole with significant potential in drug discovery. By leveraging quantum chemical calculations and established spectroscopic principles, we will elucidate the molecule's electronic structure, predict its reactivity, and explore its potential as a pharmacologically active agent. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of this promising heterocyclic compound.

Molecular Architecture and Synthetic Strategy

The 5-chloro-6-nitro-1H-indole scaffold combines the electron-rich pyrrole ring, characteristic of indoles, with two powerful electron-withdrawing groups on the benzene moiety. The chlorine atom at the C5 position and the nitro group at the C6 position profoundly influence the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.

The synthesis of substituted indoles can be approached through various classical methods, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. A plausible and efficient route for 5-chloro-6-nitro-1H-indole would likely involve the nitration of a pre-existing 5-chloroindole derivative or the cyclization of a suitably substituted precursor, such as a substituted nitrotoluene. The Leimgruber-Batcho synthesis, known for its versatility and high yields, provides a robust framework for this process.

Caption: Generalized Leimgruber-Batcho workflow for indole synthesis.

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structural elucidation. While experimental data for the title compound is scarce, a robust theoretical profile can be constructed based on the known effects of its constituent functional groups on related indole scaffolds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chloro and nitro groups significantly deshields the protons and carbons of the benzene ring.

-

¹H NMR: The N-H proton is expected to appear as a broad singlet in the downfield region (δ 10.0-12.0 ppm).[1] The protons on the benzene ring (H4 and H7) will be singlets due to the substitution pattern, with chemical shifts influenced by the strong deshielding from the adjacent nitro and chloro groups. The pyrrole ring protons, H2 and H3, will appear around δ 7.2-7.5 and δ 6.5-6.8 ppm, respectively.[1]

-

¹³C NMR: The carbon atoms attached to the electron-withdrawing groups (C5 and C6) will be significantly deshielded. The C6 carbon, bonded to the nitro group, is expected to have the most downfield shift in the aromatic region. The pyrrole ring carbons, C2 and C3, are predicted to resonate around δ 125-130 ppm and δ 100-105 ppm, respectively.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by distinct vibrational frequencies corresponding to the molecule's functional groups.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Multiple weak bands above 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Table 1: Predicted Spectroscopic Data for 5-Chloro-6-nitro-1H-indole

| Technique | Feature | Predicted Value/Region | Rationale |

| ¹H NMR | δ(N-H) | 10.0 - 12.0 ppm | Acidic proton on nitrogen heteroatom.[1] |

| δ(H4, H7) | 7.5 - 8.5 ppm | Deshielded by adjacent EWGs. | |

| δ(H2, H3) | 6.5 - 7.5 ppm | Characteristic pyrrole ring protons.[1] | |

| ¹³C NMR | δ(C6) | >140 ppm | Directly attached to highly withdrawing NO₂ group. |

| δ(C5) | ~125-130 ppm | Attached to electronegative Cl atom. | |

| δ(C2, C3) | 125-130, 100-105 ppm | Typical indole pyrrole ring carbons.[1] | |

| IR | ν(N-H) | 3300 - 3400 cm⁻¹ | N-H bond stretching vibration. |

| ν(N-O) | 1500-1550, 1300-1350 cm⁻¹ | Asymmetric and symmetric stretching of the nitro group. | |

| Mass Spec | [M]⁺ | ~196.0 m/z (for ³⁵Cl) | Molecular ion peak based on the molecular formula C₈H₅ClN₂O₂. |

Quantum Chemical Insights into Reactivity

To move beyond qualitative predictions, we employ quantum chemical calculations, typically using Density Functional Theory (DFT), to model the electronic landscape of the molecule. These calculations provide quantitative metrics that are fundamental to understanding chemical reactivity and stability.[4][5]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For 5-chloro-6-nitro-1H-indole, the strong electron-withdrawing groups are expected to lower the energies of both orbitals, but particularly the LUMO, resulting in a relatively small energy gap. This suggests a molecule that is electronically active and potentially reactive.[6][7]

-

Orbital Distribution: The HOMO is predicted to be primarily distributed over the indole ring system, particularly the electron-rich pyrrole moiety, which is the typical site for electrophilic attack. In contrast, the LUMO is expected to be heavily localized on the nitro group and the adjacent benzene ring carbons.[6][7] This distribution signifies that the molecule will act as a nucleophile at the pyrrole ring and as an electrophile at the nitro-substituted benzene ring.

Caption: Frontier Molecular Orbitals (HOMO & LUMO) and the energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded diagram that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to intermolecular interactions and reactivity.

-

Electron-Rich Regions (Red/Yellow): These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. For 5-chloro-6-nitro-1H-indole, the most negative potential will be localized on the oxygen atoms of the nitro group.

-

Electron-Poor Regions (Blue/Green): These areas have positive electrostatic potential and are targets for nucleophilic attack. The most positive region is expected around the N-H proton of the pyrrole ring, highlighting its acidic character. The carbons of the benzene ring, particularly C6, will also be electron-deficient due to the influence of the nitro group.

-

Predictive Power: The MEP map strongly suggests that the molecule will participate in hydrogen bonding as a donor via its N-H group and as an acceptor via the nitro-group oxygens. This is a critical insight for drug design, as hydrogen bonding is fundamental to ligand-receptor interactions.

Caption: Logic flow from MEP map to reactivity prediction.

Applications in Drug Discovery and Development

The theoretical properties of 5-chloro-6-nitro-1H-indole make it a compelling scaffold for medicinal chemistry.

-

Anticancer Potential: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs.[8] The nitro group can be reduced under the low-oxygen conditions characteristic of solid tumors to form cytotoxic radicals. Furthermore, 5-nitroindole derivatives have shown potent activity as stabilizers of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of cancer-promoting proteins.[9][10][11][12] The presence of the chloro group can enhance lipophilicity, potentially improving cell membrane permeability and metabolic stability.

-

Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents (e.g., metronidazole).[8] Its ability to undergo reduction to produce reactive nitrogen species is a key mechanism for killing bacteria and parasites.[8] Indole derivatives themselves possess a broad spectrum of antimicrobial activities.[13] The combination of these two moieties in 5-chloro-6-nitro-1H-indole suggests a strong potential for the development of novel anti-infective agents.[13][14]

Conclusion

The theoretical analysis of 5-chloro-6-nitro-1H-indole reveals a molecule with a rich electronic architecture poised for chemical and biological activity. The strong electron-withdrawing effects of the chloro and nitro substituents create distinct regions of electrophilicity and nucleophilicity, lower the HOMO-LUMO energy gap, and confer a high potential for engaging in specific intermolecular interactions like hydrogen bonding. These properties make it an attractive candidate for electrophilic substitution at the pyrrole ring and a compelling scaffold for the design of novel anticancer and antimicrobial agents. This in-depth guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this promising molecule.

References

- ResearchGate. (n.d.). HOMO and LUMO plots of the 5, 6, and 7.

- Benchchem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- Benchchem. (n.d.). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 5-Chloro-Indole Derivatives.

- PubChem. (n.d.). 5-Chloroindole.

- Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole.

- (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1) 1H NMR spectrum.

- (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.

- ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 6-Chloroindole and 5-Chloroindole for Researchers and Drug Development Professionals.

- TSI Journals. (2010). Organic CHEMISTRY.

- ResearchGate. (n.d.). HOMO-LUMO frontier orbital of the newly synthesized molecules and the starting molecule.

- PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.

- BMRB. (n.d.). bmse000097 Indole at BMRB.

- PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- PubChem. (n.d.). 5,6-Dichloro-1H-indole.

- PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

- Reagentia. (n.d.). 5-chloro-6-nitro-1H-indole (1 x 1 g).

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- PubMed Central. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- PubChem. (n.d.). 5-chloro-6-methoxy-1H-indole.

- ResearchGate. (n.d.). HOMO-LUMO plot 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione....

- ResearchGate. (n.d.). Spectroscopic and quantum chemical characterization of the ground and lowest electronically excited singlet and triplet states of halo- and nitro-harmines in aqueous media | Request PDF.

- NIH. (n.d.). 6-Nitro-1H-indole.

- Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- (n.d.). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry.

- PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde.

- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- PubChem. (n.d.). 5-Chloro-2-nitroaniline.

- ResearchGate. (2024). (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Predicted NMR Spectrum of 5-chloro-6-nitro-1H-indole

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-6-nitro-1H-indole. As a key heterocyclic scaffold in medicinal chemistry, the unambiguous structural elucidation of its derivatives is paramount for advancing drug development programs. This document moves beyond simple data reporting, offering a detailed rationale for the predicted chemical shifts and coupling constants based on fundamental principles of substituent effects. We present a foundational analysis of the parent 1H-indole scaffold, systematically dissect the electronic influence of the chloro and nitro substituents, and summarize the predicted spectral data in clear, tabular formats. Furthermore, we provide a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds and outline a logical workflow for structural verification. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for definitive molecular characterization.

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged structural motif," forming the core of numerous therapeutic agents.[1] The functionalization of this scaffold allows for the fine-tuning of pharmacological activity. However, with each synthetic modification, the potential for isomeric ambiguity arises. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on a specific, synthetically relevant derivative: 5-chloro-6-nitro-1H-indole. The prediction of its NMR spectrum serves two primary purposes:

-

Proactive Verification: It provides a theoretical benchmark against which experimentally acquired data can be compared, enabling rapid confirmation of synthetic outcomes.

-

Educational Insight: It offers a practical case study in applying the foundational principles of substituent-induced chemical shifts, enhancing the spectral interpretation skills of chemists.

We will begin by establishing a baseline with the well-characterized spectrum of 1H-indole before deconstructing the predictable electronic perturbations introduced by the chloro and nitro groups.

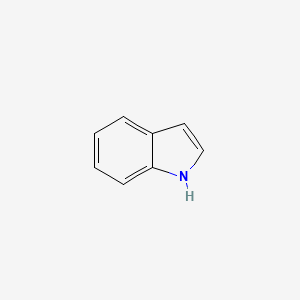

Foundational Spectrum: 1H-Indole as a Reference

Understanding the spectrum of the parent 1H-indole is a prerequisite for predicting the spectrum of its substituted analogue. The delocalized π-electron system of the bicyclic structure gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The standard numbering convention for the indole ring is used throughout this document.

¹H NMR Spectrum of 1H-Indole

The proton spectrum of indole is highly dependent on the solvent used, particularly the chemical shift of the N-H proton (H1).[3][4] In a non-polar solvent like CDCl₃, the signals are well-resolved. The pyrrole protons (H2, H3) appear at higher field than the benzenoid protons due to the higher electron density of the five-membered ring.

¹³C NMR Spectrum of 1H-Indole

The carbon spectrum shows eight distinct signals corresponding to the eight carbons of the indole nucleus. The chemical shifts provide a detailed map of the electronic environment throughout the scaffold.[5][6]

Table 1: Reference NMR Data for 1H-Indole in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | ~8.10 (broad s) | - |

| 2 | ~7.20 (dd) | 124.3 |

| 3 | ~6.52 (dd) | 102.2 |

| 3a | - | 127.8 |

| 4 | ~7.65 (d) | 120.8 |

| 5 | ~7.12 (ddd) | 122.1 |

| 6 | ~7.18 (ddd) | 119.8 |

| 7 | ~7.60 (d) | 111.2 |

| 7a | - | 135.7 |

Note: Values are approximate and compiled from literature sources.[3][5] Exact shifts can vary with concentration and solvent purity.

Predictive Analysis of 5-chloro-6-nitro-1H-indole

The prediction of the NMR spectrum for the title compound is grounded in the principle of Substituent Chemical Shifts (SCS) . Each substituent (–Cl and –NO₂) imparts a predictable electronic effect (inductive and mesomeric) on the indole ring, which alters the shielding of nearby nuclei.

Causality of Substituent Effects

-

5-Chloro Group: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect, -I). However, it possesses lone pairs of electrons that can be donated into the aromatic π-system (mesomeric effect, +M). The inductive effect is generally dominant, leading to a net deshielding of the attached carbon (C5) and adjacent protons (H4).

-

6-Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both strong inductive (-I) and mesomeric (-M) effects. This combination results in significant deshielding (a downfield shift) of nuclei ortho and para to its position.

The diagram below illustrates the primary electronic influences of these substituents on the indole ring.

Caption: Electronic effects of chloro and nitro groups on the indole nucleus.

Predicted ¹H NMR Spectrum

The combined influence of the substituents leads to a highly simplified aromatic region compared to the parent indole.

-

H1 (N-H): Expected to be significantly deshielded due to the overall electron-withdrawing nature of the ring and potential for hydrogen bonding. It will likely appear as a broad singlet far downfield, especially in DMSO-d₆.

-

H2 & H3: These pyrrole protons are relatively distant from the substituents and will experience minor shifts compared to the parent indole. Their coupling pattern (doublets or triplets) should remain.

-

H4: This proton is ortho to the chloro group and meta to the nitro group. The primary deshielding effect will come from the chloro group. With no adjacent protons, it will appear as a singlet .

-

H7: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity will cause a substantial downfield shift. With no adjacent protons, it will also appear as a singlet .

Table 2: Predicted ¹H NMR Data for 5-chloro-6-nitro-1H-indole

| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 11.5 - 12.5 (in DMSO-d₆) | broad s | - | Electron-withdrawing groups; H-bonding with solvent. |

| H2 | 7.3 - 7.5 | d | J₂,₃ ≈ 3.0 | Minor inductive effect from benzene ring substituents. |

| H3 | 6.6 - 6.8 | d | J₃,₂ ≈ 3.0 | Minor inductive effect from benzene ring substituents. |

| H4 | 7.8 - 8.0 | s | - | Deshielded by ortho-Cl; no adjacent protons. |

| H7 | 8.1 - 8.3 | s | - | Strongly deshielded by ortho-NO₂; no adjacent protons. |

Note: Typical vicinal coupling constants (³JHH) in aromatic systems are in the range of 6-8 Hz.[7]

Predicted ¹³C NMR Spectrum

The carbon shifts are highly sensitive to the ipso, ortho, meta, and para effects of the substituents.

-

C2 & C3: Similar to the protons, these carbons will experience only minor shifts.

-

C4: Shifted downfield by the ortho-chloro and meta-nitro effects.

-

C5: The ipso-carbon attached to chlorine will be deshielded.

-

C6: The ipso-carbon attached to the nitro group will be strongly deshielded.

-

C7: Shifted downfield by the ortho-nitro and meta-chloro effects.

-

Bridgehead Carbons (C3a, C7a): These quaternary carbons will also shift based on their proximity to the electron-withdrawing groups. C7a, being adjacent to the N-H and para to the chloro group, will be significantly affected.

Table 3: Predicted ¹³C NMR Data for 5-chloro-6-nitro-1H-indole

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C2 | 125 - 127 | Minor long-range effects. |

| C3 | 103 - 105 | Minor long-range effects. |

| C3a | 129 - 131 | Para to nitro group. |

| C4 | 120 - 122 | Ortho to chloro group. |

| C5 | 126 - 128 | Ipso-effect of chlorine. |

| C6 | 142 - 145 | Strong ipso-effect of nitro group. |

| C7 | 115 - 117 | Ortho to nitro group. |

| C7a | 137 - 139 | Adjacent to N-H, para to chloro group. |

Note: Predictions are based on additive models applied to the 1H-indole reference data. For higher accuracy, computational methods like those offered by ACD/Labs or machine learning-based predictors can be employed.[2][8]

Experimental Protocol: Acquiring a Validating Spectrum

The trustworthiness of any spectral analysis hinges on the quality of the acquired data. The following protocol is a self-validating system for obtaining high-resolution NMR spectra of indole derivatives.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.

-

Mass: Weigh approximately 10-15 mg for ¹H NMR or 30-50 mg for ¹³C NMR into a clean, dry vial.[9]

-

Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Vortex the sample until fully dissolved. A brief, gentle warming may be applied if necessary.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

Spectrometer Setup and Acquisition (400 MHz Spectrometer)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1-pulse experiment.

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration if quantitation is needed.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier Transform.

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).

-

Structural Verification Workflow

The final step is to compare the experimental data with the predicted values to achieve unambiguous structural confirmation. This process is a cornerstone of quality control in chemical synthesis.

Caption: Workflow for NMR-based structural verification of a synthesized compound.

Conclusion

This guide has provided a detailed, rationale-driven prediction of the ¹H and ¹³C NMR spectra for 5-chloro-6-nitro-1H-indole. By grounding these predictions in the fundamental electronic effects of the chloro and nitro substituents, we have constructed a reliable theoretical model for experimental comparison. The predicted ¹H spectrum is notable for its two aromatic singlets at δ ~7.8-8.0 ppm (H4) and δ ~8.1-8.3 ppm (H7), which are diagnostic for this substitution pattern. The ¹³C spectrum is characterized by the strongly deshielded C6 signal at δ ~142-145 ppm. The provided experimental protocols and verification workflow offer a robust framework for scientists to confidently elucidate the structures of this and related indole derivatives, ensuring the integrity and progression of their research and development efforts.

References

-

PubChem. Indole | C8H7N | CID 798. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. 13C NMR spectroscopy of indole derivatives.[Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2, 1988. [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

-

Supporting Information. Metallogel-Mediated Phenylation of Indole with Phenyl Boronic. Royal Society of Chemistry. [Link]

-

Parker, R. G., & Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

Reinecke, M. G., Johnson, Jr., H. W., & Sebastian, J. F. DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society. [Link]

-

ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1...[Link]

-

ResearchGate. Electronic trends of indole substitution. a1H NMR yields compared to...[Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...[Link]

-

University of Puget Sound. Coupling constants for 1H and 13C NMR.[Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.[Link]

-

Ma, C., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

-

RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[Link]

-

The Metabolomics Innovation Centre. CASPRE - 13 C NMR Predictor.[Link]

-

PubChem. 3-chloro-7-nitro-1H-indole. National Center for Biotechnology Information. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR.[Link]

-

Zhang, Y., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Synfacts. [Link]

-

Ma, C., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?[Link]

-

UCLA Chemistry. 5.3 Spin-Spin Splitting: J-Coupling.[Link]

-

Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones.[Link] -

YouTube. How to predict the 13C NMR spectrum of a compound.[Link]

-

Chemical Synthesis Database. 5-chloro-3-nitro-2-phenyl-1H-indole.[Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

YouTube. coupling & J-values in 1H NMR spectroscopy.[Link]

-

Scilit. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.[Link]

-

TSI Journals. Organic CHEMISTRY.[Link]

-

Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.[Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.[Link]

-

ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.[Link]

-

PubMed. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles.[Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software.[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.[Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds.[Link]

-

ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 5-chloro-6-nitro-1H-indole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] The strategic functionalization of this scaffold with halogen and nitro groups can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of 5-chloro-6-nitro-1H-indole, a key heterocyclic building block. We will detail its chemical structure and nomenclature, physicochemical properties, a robust synthetic protocol, and methods for its spectroscopic characterization. Furthermore, we will explore its significance and potential applications as a versatile intermediate for the development of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This document is intended as a practical resource for researchers, chemists, and drug development professionals engaged in the exploration of advanced indole-based chemical entities.

Chemical Identity and Structure

The precise arrangement of substituents on the indole ring is critical for molecular recognition by biological targets. 5-chloro-6-nitro-1H-indole is characterized by a chlorine atom at position 5 and a nitro group at position 6 of the bicyclic indole framework.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: 5-chloro-6-nitro-1H-indole

-

Common Synonyms: 5-Chloro-6-nitroindole

-

CAS Number: 1423120-30-2[3]

Chemical Structure

The structure consists of a benzene ring fused to a pyrrole ring, with the substituents located on the benzene portion.

Figure 1. Chemical structure of 5-chloro-6-nitro-1H-indole.

Figure 1. Chemical structure of 5-chloro-6-nitro-1H-indole.

Key Molecular Identifiers

A summary of the key chemical identifiers for 5-chloro-6-nitro-1H-indole is provided below. This data is essential for substance registration, database searching, and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Canonical SMILES | C1=C(C=C2C(=C1[O-])NC=C2)Cl | N/A |

| InChIKey | WZVBKWHXWRBUHL-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of an intermediate are fundamental to designing reaction conditions and predicting the characteristics of its downstream derivatives, such as solubility and membrane permeability.[5][6] The data presented here are primarily based on computational predictions, as extensive experimental data for this specific compound is not widely published.

| Property | Predicted Value | Notes |

| XLogP3 | 2.5 | Indicates moderate lipophilicity.[4] |

| Topological Polar Surface Area (TPSA) | 61.6 Ų | Influences transport properties and solubility.[4] |

| Hydrogen Bond Donors | 1 | The N-H group of the indole ring.[4] |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the nitro group.[4] |

| Storage Condition | Room temperature | [3] |

Synthesis and Purification

The synthesis of 5-chloro-6-nitro-1H-indole is most logically achieved via the electrophilic nitration of the readily available precursor, 5-chloro-1H-indole. The directing effects of the pyrrole ring and the existing chloro substituent guide the position of the incoming nitro group.

Rationale for Synthetic Strategy

The indole nucleus is electron-rich and highly susceptible to electrophilic substitution. In the nitration of 5-chloro-1H-indole, the activating, ortho-, para-directing pyrrole nitrogen strongly influences the outcome. However, direct substitution on the pyrrole ring (typically at C3) is often kinetically favored but can lead to instability and polymerization under harsh acidic conditions. Substitution on the benzene ring is thermodynamically more stable. The chlorine at C5 is a deactivating, ortho-, para-director. The most activated positions on the benzene ring are C4 and C6. Steric hindrance from the peri-position (C4) and the electronic influence of the chloro group favor substitution at the C6 position, making it the expected major product.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of 5-chloro-6-nitro-1H-indole from its precursor.

Caption: A workflow for the synthesis of 5-chloro-6-nitro-1H-indole.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for indole nitration.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-1H-indole (1.0 eq) in concentrated sulfuric acid (H₂SO₄). The volume should be sufficient to ensure complete dissolution. Cool the flask to 0°C in an ice-salt bath.

-

Expert Insight: Using concentrated sulfuric acid as the solvent ensures the formation of the nitronium ion (NO₂⁺), the active electrophile, and keeps the indole protonated to prevent acid-catalyzed polymerization. Cooling is critical to control the exothermic reaction and minimize side-product formation.

-

-

Nitration: While maintaining the temperature at 0°C, add a solution of potassium nitrate (KNO₃) (1.05 eq) in concentrated sulfuric acid dropwise over 30-60 minutes.

-

Expert Insight: A slight excess of the nitrating agent ensures complete conversion of the starting material. Slow, dropwise addition is crucial for temperature control.

-

-

Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Trustworthiness: This step safely quenches the reaction by diluting the strong acid and precipitates the organic product, which has low solubility in water.

-

-

Work-up: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by extraction. Dissolve the solid in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure 5-chloro-6-nitro-1H-indole.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. While public domain experimental spectra for this specific molecule are scarce, the expected spectroscopic data can be reliably predicted based on the analysis of its functional groups and comparison with similar structures.[8][9]

Predicted ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-1 (N-H) | 8.5 - 9.0 | br s | Broad singlet, exchangeable with D₂O. |

| H-4 | 8.1 - 8.3 | s | Singlet, deshielded by the adjacent nitro group. |

| H-7 | 7.8 - 8.0 | s | Singlet, deshielded by the benzene ring current. |

| H-2 | 7.3 - 7.5 | t or dd | Triplet or doublet of doublets, coupled to H-1 and H-3. |

| H-3 | 6.6 - 6.8 | t or dd | Triplet or doublet of doublets, coupled to H-1 and H-2. |

Predicted ¹³C NMR Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | 142 - 145 |

| C-7a | 134 - 136 |

| C-3a | 128 - 130 |

| C-2 | 125 - 127 |

| C-5 | 120 - 122 |

| C-7 | 118 - 120 |

| C-4 | 112 - 114 |

| C-3 | 103 - 105 |

Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3350 - 3450 | Stretching |

| C-H (aromatic) | 3050 - 3150 | Stretching |

| NO₂ (asymmetric) | 1510 - 1540 | Stretching |

| NO₂ (symmetric) | 1330 - 1360 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Applications in Drug Discovery and Medicinal Chemistry

5-chloro-6-nitro-1H-indole is not typically an end-product therapeutic itself but serves as a highly valuable and versatile intermediate.[3] Its utility stems from the presence of three distinct functional handles—the indole N-H, the chloro group, and the nitro group—which can be selectively modified to generate diverse libraries of complex molecules.

A Privileged Scaffold for Further Elaboration

The 5-chloro-indole core is considered a "privileged scaffold" in drug discovery, with derivatives showing promise in oncology and neuroscience.[10] The nitro group adds another layer of synthetic versatility; it can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization (e.g., Sandmeyer reaction).

Role as a Key Building Block Diagram

This diagram illustrates the role of 5-chloro-6-nitro-1H-indole as a central building block in the drug discovery pipeline.

Caption: The strategic role of 5-chloro-6-nitro-1H-indole in generating diverse derivatives for various therapeutic targets.

Potential Therapeutic Arenas

-

Anticancer Agents: Many substituted indoles are potent inhibitors of protein kinases.[10] Furthermore, 5-nitroindole derivatives have been specifically investigated as stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to cancer cell apoptosis.[11]

-

Antimicrobial and Antiviral Agents: The isatin core (indole-2,3-dione), often derived from substituted indoles, is a well-known pharmacophore in antimicrobial research.[12] Derivatives of 5-chloro-indole have shown activity against various bacteria and fungi.[12][13]

Safety and Handling

As with all laboratory chemicals, 5-chloro-6-nitro-1H-indole should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Specific Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be treated as potentially mutagenic. Avoid creating dust.

Conclusion

5-chloro-6-nitro-1H-indole is a strategically important chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its well-defined structure, coupled with multiple sites for chemical modification, makes it an ideal starting point for the synthesis of novel and complex molecular architectures. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their discovery programs. The established biological relevance of both the 5-chloro-indole and nitro-indole scaffolds strongly suggests that derivatives of this compound will continue to be a fruitful area of investigation for developing next-generation therapeutics.

References

-

PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

- Elmaaty, A. A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports.

-

PubChem. (n.d.). 6-chloro-5-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dichloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.

-

MySkinRecipes. (n.d.). 5-chloro-6-nitro-1H-indole. Retrieved from [Link]

- ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.

- TSI Journals. (2010). A novel, economical and eco-friendly process for the synthesis of substituted indoles. Trade Science Inc.

- ResearchGate. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal.

- ResearchGate. (2024).

- Bentham Science. (n.d.). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis.

-

PubChem. (n.d.). 5-Chlorooxindole. National Center for Biotechnology Information. Retrieved from [Link]

- Frontiers. (2024).

-

PubChem. (n.d.). 6-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed Central. (2021).

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- ACS Publications. (2025). Organic Letters Ahead of Print. Organic Letters.

- MDPI. (2022).

-

PubChem. (n.d.). 5-chloro-6-methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed Central. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health.

- PubMed Central. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-chloro-6-nitro-1H-indole [myskinrecipes.com]

- 4. 6-chloro-5-nitro-1H-indole | C8H5ClN2O2 | CID 18932857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

CAS number for 5-chloro-6-nitro-1H-indole

An In-depth Technical Guide to 5-chloro-6-nitro-1H-indole for Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-6-nitro-1H-indole is a halogenated and nitrated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The indole nucleus is a core component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. The strategic placement of chloro and nitro substituents on the indole ring system significantly modulates its electronic and steric properties, making 5-chloro-6-nitro-1H-indole a valuable and versatile intermediate in the synthesis of complex molecular architectures.[1] This guide offers a comprehensive technical overview of 5-chloro-6-nitro-1H-indole, encompassing its synthesis, physicochemical characteristics, reactivity, and applications, with a particular focus on its utility in drug discovery and development.[2][3]

Physicochemical Properties

The key physicochemical properties of 5-chloro-6-nitro-1H-indole are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1423120-30-2 | [1][4] |

| Molecular Formula | C₈H₅ClN₂O₂ | Inferred from structure |

| Molecular Weight | 196.59 g/mol | Calculated |

| Appearance | Not explicitly available; likely a crystalline solid | General knowledge of similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to have low water solubility | [5] |

| Storage | Room temperature | [1] |

Synthesis of 5-chloro-6-nitro-1H-indole

Proposed Synthetic Workflow

The synthesis would likely proceed via the electrophilic nitration of 5-chloro-1H-indole. The directing effects of the chloro group (ortho, para-directing) and the pyrrole ring's inherent reactivity at the C3 position must be considered. However, to achieve substitution at the C6 position, a multi-step synthesis might be necessary, potentially starting from a different substituted benzene derivative. A plausible route starting from 5-chloro-1H-indole is outlined below.

Experimental Protocol: Nitration of 5-chloro-1H-indole

-

Rationale: This protocol aims to introduce a nitro group onto the 5-chloro-1H-indole scaffold. The regioselectivity of nitration on substituted indoles can be sensitive to reaction conditions.

-

Materials:

-

5-chloro-1H-indole

-

Nitrating agent (e.g., nitric acid, tetramethylammonium nitrate)

-

Anhydride (e.g., trifluoroacetic anhydride)

-

Solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure:

-

Dissolve 5-chloro-1H-indole in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add the nitrating agent. The choice of nitrating agent is critical to control the reaction and regioselectivity. A milder nitrating agent, such as tetramethylammonium nitrate with trifluoroacetic anhydride, may offer better control than concentrated nitric acid.[6]

-

Stir the reaction mixture at a low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 5-chloro-6-nitro-1H-indole isomer.

-

Sources

- 1. 5-chloro-6-nitro-1H-indole [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-chloro-6-nitro-1H-indole (1 x 1 g) | Reagentia [reagentia.eu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Nitration of 5-Chloro-1H-indole: Mechanisms, Protocols, and Strategic Control

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the indole nucleus, particularly through nitration, provides critical intermediates for drug development. However, the high reactivity and multiple potential sites for electrophilic attack on the indole ring present a significant challenge in controlling regioselectivity. This technical guide provides an in-depth examination of the regioselective nitration of 5-chloro-1H-indole, a common and synthetically valuable starting material. We will dissect the underlying mechanistic principles that govern the site of nitration, present validated experimental protocols for achieving selectivity at different positions, and offer field-proven insights for troubleshooting common synthetic hurdles. This document is intended for researchers, chemists, and drug development professionals seeking to master the strategic functionalization of substituted indoles.

The Electronic Landscape: Understanding Indole's Reactivity

The chemistry of indole is dominated by electrophilic aromatic substitution, a consequence of it being a π-excessive, electron-rich heterocycle.[2] The fused pyrrole ring is significantly more reactive than the benzene ring. The key to controlling regioselectivity lies in understanding the nuanced electronic distribution within the molecule.

The Intrinsic Preference for C3 Attack

In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack.[2][3] This preference is rooted in the superior stability of the cationic intermediate (σ-complex or arenium ion) formed upon attack at C3 versus C2. As illustrated below, the positive charge in the C3-attack intermediate can be delocalized onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring, a highly stabilizing feature.[4] In contrast, stabilizing the intermediate from C2 attack requires breaking the benzene aromaticity, which is energetically unfavorable.

Caption: Logical workflow for regioselective nitration of 5-chloro-1H-indole.

Favoring C3-Nitration: The Kinetic Pathway

To achieve selective nitration at the C3 position, it is crucial to use mild, non-acidic conditions that avoid protonation of the indole nitrogen and prevent acid-catalyzed polymerization. [5]Traditional methods using strong acids like HNO₃/H₂SO₄ are unsuitable for this purpose. Modern protocols offer excellent regioselectivity and yields.

A highly effective method involves the in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride. [6]This potent electrophile reacts selectively at the C3 position under non-acidic conditions.

Featured Protocol 1: Synthesis of 5-Chloro-3-nitro-1H-indole [6]

-

Reagents & Materials:

-

5-Chloro-1H-indole

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

-

Inert atmosphere (Nitrogen or Argon)

-

-

Step-by-Step Methodology:

-

To a stirred solution of 5-chloro-1H-indole (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add tetramethylammonium nitrate (1.1 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (2.0 mmol) dropwise to the cooled suspension over 5 minutes. Maintain the temperature at 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 5-chloro-3-nitro-1H-indole.

-

Targeting the Benzene Ring: The Thermodynamic Pathway

To direct nitration to the benzene ring, the hyper-reactivity of the pyrrole ring must be suppressed. This is achieved by using strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids. In this environment, the indole nitrogen is protonated, forming an indolium cation. This protonation acts as a powerful deactivating group on the pyrrole ring, making the less-deactivated benzene ring the site of electrophilic attack.

Given that the 5-chloro substituent is an ortho, para-director, nitration is expected to occur primarily at the C4 and C6 positions. Steric hindrance at the C4 position (peri-interaction) often leads to a preference for substitution at C6.

Featured Protocol 2: Synthesis of 5-Chloro-6-nitro-1H-indole

-

Reagents & Materials:

-

5-Chloro-1H-indole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice/salt bath

-

Crushed ice or ice water

-

-

Step-by-Step Methodology:

-

CRITICAL SAFETY NOTE: Always add acid to water/other reagents slowly and with cooling. Handle concentrated acids in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

In a thick-walled flask, dissolve 5-chloro-1H-indole (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C. Stir until a homogenous solution is formed.

-

Cool the solution to -10 °C to -5 °C using an ice/salt bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.

-

Add the cold nitrating mixture dropwise to the indole solution over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.

-

Stir the reaction mixture at -5 °C for 1-2 hours. Monitor by TLC (quench a small aliquot in ice water and extract with ethyl acetate for analysis).

-

Upon completion, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude solid will be a mixture of isomers. Dry the solid and separate the regioisomers (primarily 6-nitro and 4-nitro) by column chromatography.

-

Data Summary & Troubleshooting

The success of regioselective nitration depends heavily on precise control of reaction parameters. The following table summarizes expected outcomes.

| Objective | Nitrating System | Conditions | Major Product | Typical Yield | Key Challenges |

| C3-Nitration | (CF₃CO)₂O / NMe₄NO₃ | 0-5 °C, CH₃CN | 5-Chloro-3-nitro-1H-indole | Good to Excellent | Moisture sensitivity; requires anhydrous conditions. |

| C6/C4-Nitration | HNO₃ / H₂SO₄ | -10 to -5 °C | 5-Chloro-6-nitro-1H-indole | Moderate | Polymerization/tarring,[5] formation of multiple isomers, difficult separation. |

Field-Proven Insights & Troubleshooting

-

Problem: Tar Formation in Acidic Nitration.

-

Cause: The indole nucleus is sensitive to strong acids and can easily polymerize. [5]The reaction temperature may have been too high.

-

Solution: Maintain strict temperature control (≤ -5 °C). Ensure slow, dropwise addition of the nitrating agent. Use high-purity starting materials.

-

-

Problem: Low Yield of C3-Nitroindole.

-

Cause: Incomplete reaction or degradation of the nitrating agent. The reagents may not be anhydrous.

-

Solution: Use freshly opened or distilled trifluoroacetic anhydride. Ensure the tetramethylammonium nitrate and solvent are thoroughly dried. Run the reaction under a positive pressure of an inert gas.

-

-

Problem: Difficult Isomer Separation.

-

Cause: The polarity of 4-nitro, 6-nitro, and dinitro- isomers can be very similar.

-

Solution: Employ high-resolution column chromatography with a shallow solvent gradient. Sometimes, derivatization of the indole nitrogen (e.g., with a tosyl group) can alter the relative polarities, facilitating separation, followed by deprotection.

-

Conclusion

The regioselective nitration of 5-chloro-1H-indole is a controllable process guided by a fundamental understanding of electrophilic substitution mechanisms. By judiciously selecting between mild, non-acidic conditions and strong, protonating acid systems, chemists can selectively direct the nitro group to either the electron-rich C3 position of the pyrrole ring or the C6 position of the benzene ring. The protocols and insights provided herein serve as a robust framework for researchers to reliably synthesize specific nitro-isomers of 5-chloro-1H-indole, enabling the development of novel and complex molecular architectures for pharmaceutical and materials science applications.

References

- Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Electrophilic substitution

- Synthesis and Chemistry of Indole.Dr. Divya Kushwaha, University Slide Deck.

- Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.Benchchem Technical Support Center.

- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole.Benchchem.

-

Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. The Journal of Organic Chemistry. [Link]

- The electrophilic aromatic substitution reaction r

- A review on indole synthesis from nitroarenes: classical to modern approaches.Royal Society of Chemistry.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.Royal Society of Chemistry.

- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole.Chemistry Stack Exchange.

- Novel Synthetic Route to 5-Substituted Indoles.Loyola eCommons.

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. bhu.ac.in [bhu.ac.in]